(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid
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Overview
Description
GLUTAMIC ACID(ANILIDE)-OH is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLUTAMIC ACID(ANILIDE)-OH typically involves the reaction of glutamic acid with aniline under specific conditions. One common method includes the following steps:
Glutamic Acid Hydrochloride Preparation: Glutamic acid is first converted to its hydrochloride form by refluxing with concentrated hydrochloric acid.
Anilide Formation: The glutamic acid hydrochloride is then reacted with aniline in hot water, followed by cooling and crystallization to obtain GLUTAMIC ACID(ANILIDE)-OH.
Industrial Production Methods
Industrial production of GLUTAMIC ACID(ANILIDE)-OH may involve large-scale fermentation processes similar to those used for other amino acid derivatives. These processes utilize microbial strains and specific fermentation conditions to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
GLUTAMIC ACID(ANILIDE)-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reactions: These often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLUTAMIC ACID(ANILIDE)-OH may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
GLUTAMIC ACID(ANILIDE)-OH has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in neurotransmission and as a precursor for other biologically active compounds.
Mechanism of Action
GLUTAMIC ACID(ANILIDE)-OH exerts its effects through interactions with specific molecular targets and pathways:
Neurotransmitter Activity: It acts as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors.
Metabolic Pathways: Involved in the synthesis of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: The parent compound, involved in protein synthesis and neurotransmission.
Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxylic acid group.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of GLUTAMIC ACID(ANILIDE)-OH, researchers can explore its full potential in various scientific and industrial fields.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4S)-4-amino-5-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(6-7-10(14)15)11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
JMFXUTJZDSYTEC-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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